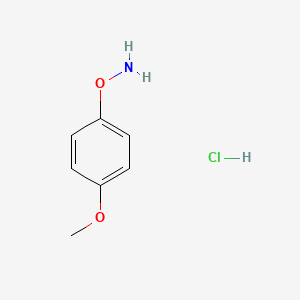
O-(4-Methoxyphenyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Methoxyphenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C7H10ClNO2 . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-methoxyphenyl group. This compound is typically found as a white to off-white crystalline powder and is soluble in water and alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One common method involves the hydrolysis of oximes.
Electrodialysis Coupled with Hydrolysis: A novel method involves the coupling of electrodialysis with oxime hydrolysis.
Industrial Production Methods: Industrial production often employs the oxime hydrolysis method due to its simplicity and efficiency. The process involves the use of mild reaction conditions and readily available reagents, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-(4-Methoxyphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Produces nitroso derivatives.
Reduction: Yields the corresponding amine.
Substitution: Results in various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Oximes: O-(4-Methoxyphenyl)hydroxylamine Hydrochloride is used in the synthesis of oximes, which are important intermediates in organic synthesis.
Biology and Medicine:
Antibiotic Production: It is used in the synthesis of cephalosporin antibiotics, such as cefuroxime.
Antifungal Agents: The compound is also employed in the production of phenoxyfungin-based fungicides.
Industry:
Photographic Chemicals: It is used in the preparation of photographic developing agents.
Agricultural Chemicals: The compound is utilized in the synthesis of low-toxicity pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of O-(4-Methoxyphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, modifying their activity and function.
Comparación Con Compuestos Similares
- O-(4-Methylphenyl)hydroxylamine Hydrochloride
- O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride
- O-(4-Chlorophenyl)hydroxylamine Hydrochloride
Comparison:
- O-(4-Methoxyphenyl)hydroxylamine Hydrochloride is unique due to the presence of a methoxy group, which can influence its reactivity and solubility compared to other similar compounds. For instance, the methoxy group can increase the electron density on the aromatic ring, making it more reactive in electrophilic substitution reactions .
Propiedades
Fórmula molecular |
C7H10ClNO2 |
|---|---|
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
O-(4-methoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-2-4-7(10-8)5-3-6;/h2-5H,8H2,1H3;1H |
Clave InChI |
RKUVZXWTQAVTCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
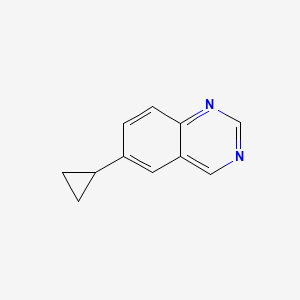
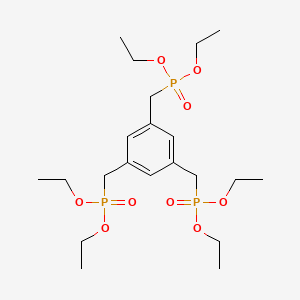
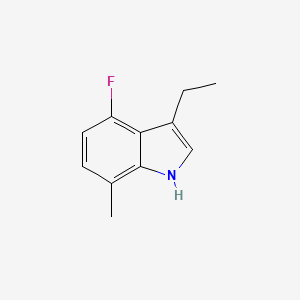
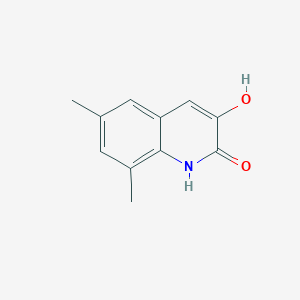
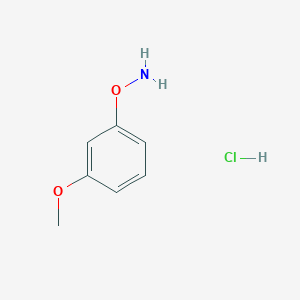
![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
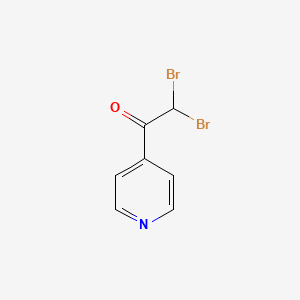
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
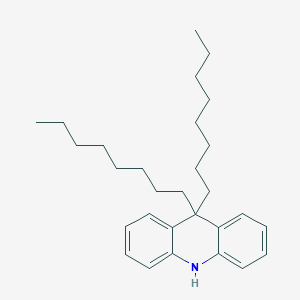
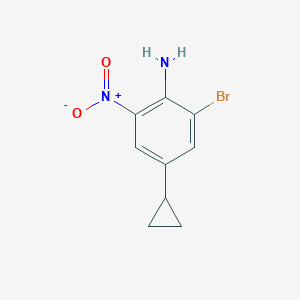
![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
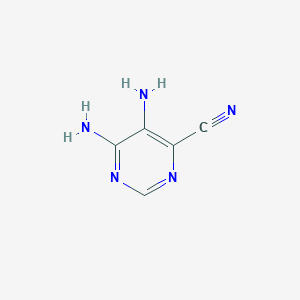
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)
